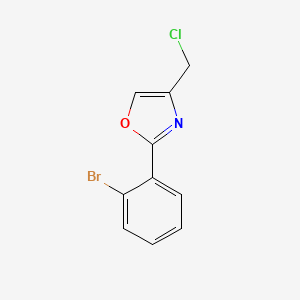

2-(2-Bromophenyl)-4-(chloromethyl)-1,3-oxazole

Description

Structural Characterization

Crystallographic Analysis and Molecular Geometry

The molecular geometry of 2-(2-bromophenyl)-4-(chloromethyl)-1,3-oxazole is influenced by its rigid oxazole core and substituent orientations. While direct crystallographic data for this compound are limited, insights can be drawn from analogous oxazole derivatives. For example, the dihydro-oxazole ring in etoxazole adopts a nearly planar conformation, with substituents positioned at dihedral angles relative to the core. In the target compound, the 2-bromophenyl group is expected to adopt a perpendicular orientation to the oxazole plane due to steric and electronic effects, minimizing overlap with the aromatic ring. The chloromethyl group at the 4-position likely occupies an equatorial position to avoid steric clashes with the phenyl substituent.

Key geometric parameters include:

Electronic Structure and Stereoelectronic Effects of Substituents

The electronic properties of 2-(2-bromophenyl)-4-(chloromethyl)-1,3-oxazole are governed by the interplay of electron-withdrawing and -donating substituents.

HOMO-LUMO Characteristics

Density Functional Theory (DFT) studies on oxazole derivatives reveal critical frontier orbital behavior:

- HOMO : Localized on the oxazole ring’s π-system, particularly the C1=C2 and C4=N5 bonds.

- LUMO : Distributed across the C2, O3, and C4 atoms, facilitating electrophilic attacks.

The bromine atom at the ortho position of the phenyl ring exerts an electron-withdrawing inductive effect, stabilizing the HOMO and increasing the HOMO-LUMO gap. This contrasts with electron-donating substituents like methyl groups, which reduce the gap and enhance reactivity.

Substituent-Specific Influences

| Substituent | Effect | Impact on Reactivity |

|---|---|---|

| 2-Bromophenyl | Strong electron-withdrawing via σ* and π* orbitals | Stabilizes HOMO, reduces nucleophilic reactivity |

| 4-Chloromethyl | Electron-withdrawing (–I effect) and leaving-group potential | Enhances electrophilicity at the 4-position |

Comparative Analysis with Analogous Oxazole Derivatives

The structural and electronic features of 2-(2-bromophenyl)-4-(chloromethyl)-1,3-oxazole can be contextualized through comparison with related compounds.

Key Analogues

Electronic and Reactivity Trends

| Property | Target Compound | 4,4-Dimethyl Derivative | Thiophenyl Derivative |

|---|---|---|---|

| HOMO Energy (eV) | ~-8.5 (estimated) | ~-8.2 | ~-9.0 |

| LUMO Energy (eV) | ~-1.5 (estimated) | ~-1.3 | ~-1.8 |

| Reactivity Toward Nucleophiles | Moderate (chloromethyl) | Low (steric hindrance) | High (activated chloromethyl) |

The target compound’s bromophenyl group and chloromethyl substituent create a balance between electronic stability and reactivity, distinguishing it from bulkier dimethyl analogues and π-rich thiophenyl derivatives.

Properties

IUPAC Name |

2-(2-bromophenyl)-4-(chloromethyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO/c11-9-4-2-1-3-8(9)10-13-7(5-12)6-14-10/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADXIJUZBAOTPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=CO2)CCl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-4-(chloromethyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromobenzoyl chloride with an appropriate amine to form an intermediate, which then undergoes cyclization to yield the oxazole ring. The chloromethyl group can be introduced through chloromethylation reactions using formaldehyde and hydrochloric acid under acidic conditions.

Industrial Production Methods

Industrial production of 2-(2-Bromophenyl)-4-(chloromethyl)-1,3-oxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-4-(chloromethyl)-1,3-oxazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction of the oxazole ring or the chloromethyl group can lead to the formation of different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiols, and other nucleophiles. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized oxazole compounds.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(2-bromophenyl)-4-(chloromethyl)-1,3-oxazole serves as a building block for synthesizing more complex molecules. It acts as a reagent in various organic reactions, facilitating the development of new chemical entities .

Biology

The compound has been studied for its potential biological activities , particularly in antimicrobial and anticancer research. Numerous studies have evaluated its efficacy against various bacterial strains and cancer cell lines:

- Antimicrobial Activity:

- In a study examining oxazole derivatives, it was found that compounds similar to 2-(2-bromophenyl)-4-(chloromethyl)-1,3-oxazole exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds derived from oxazoles showed inhibition zones ranging from 15 mm to 30 mm against Staphylococcus aureus and Escherichia coli .

| Compound | Inhibition Zone (mm) | Bacteria |

|---|---|---|

| 17 | 23 | S. aureus |

| 18 | 24 | E. coli |

| Ampicillin | 30 | S. aureus |

- Anticancer Properties:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 60 | 0.0030 | PC-3 |

| 61 | 0.0047 | A431 |

Medicine

In medicinal chemistry, ongoing research is exploring the potential of this compound as a pharmaceutical intermediate . Its unique structure may contribute to the development of new drugs targeting specific diseases. Furthermore, its role in drug formulation is being investigated due to its possible interactions with biological targets .

Industry

In industrial applications, 2-(2-bromophenyl)-4-(chloromethyl)-1,3-oxazole is utilized in the production of specialty chemicals and materials with tailored properties. Its significance extends to sectors such as pharmaceuticals and agrochemicals, where it may be incorporated into formulations for enhanced efficacy .

Case Studies

-

Antimicrobial Efficacy Study :

- A comprehensive review highlighted the antimicrobial potential of oxazole derivatives including 2-(2-bromophenyl)-4-(chloromethyl)-1,3-oxazole against various pathogens. The study reported that these compounds could serve as alternatives to traditional antibiotics due to their effectiveness in inhibiting resistant bacterial strains .

- Antitumor Activity Assessment :

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-4-(chloromethyl)-1,3-oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and chloromethyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

2-(2-Bromophenyl)-1,3-oxazole: Lacks the chloromethyl group, which can affect its reactivity and applications.

4-(Chloromethyl)-1,3-oxazole:

2-Phenyl-4-(chloromethyl)-1,3-oxazole: Lacks the bromine atom, which can influence its reactivity and biological activity.

Uniqueness

2-(2-Bromophenyl)-4-(chloromethyl)-1,3-oxazole is unique due to the presence of both the bromine atom and the chloromethyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

2-(2-Bromophenyl)-4-(chloromethyl)-1,3-oxazole is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological properties, focusing on antimicrobial and anticancer activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(2-Bromophenyl)-4-(chloromethyl)-1,3-oxazole is C₁₀H₇BrClNO, with a molecular weight of 272.53 g/mol. The compound features a brominated phenyl group and a chloromethyl group attached to an oxazole ring, which contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that 2-(2-Bromophenyl)-4-(chloromethyl)-1,3-oxazole exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µM |

| S. aureus | 75 µM |

| S. agalactiae | 100 µM |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of 2-(2-Bromophenyl)-4-(chloromethyl)-1,3-oxazole has also been investigated. In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines.

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (cervical cancer) | 9.27 |

| CaCo-2 (colon adenocarcinoma) | 2.76 |

| H9c2 (rat heart myoblast) | 1.143 |

The compound shows selective activity against renal cancer cells, indicating its potential as an anticancer agent .

The biological activity of 2-(2-Bromophenyl)-4-(chloromethyl)-1,3-oxazole may be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The compound has demonstrated inhibitory potency against enzymes such as carbonic anhydrase and histone deacetylase (HDAC), which are crucial in cancer progression and microbial resistance .

- Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through various signaling pathways, enhancing its therapeutic potential .

Case Studies

Several studies have highlighted the effectiveness of 2-(2-Bromophenyl)-4-(chloromethyl)-1,3-oxazole:

- Study on Antimicrobial Effects : A study evaluated the antibacterial activity against Gram-positive and Gram-negative bacteria using the agar-well diffusion method. Results confirmed its effectiveness against E. coli and S. aureus .

- Anticancer Evaluation : In a comparative analysis with other oxazole derivatives, this compound exhibited superior cytotoxicity against multiple cancer cell lines, particularly in renal cancer models .

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-Bromophenyl)-4-(chloromethyl)-1,3-oxazole, and how is its purity validated?

The compound is synthesized via Suzuki coupling between 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline and 4-formyl phenylboronic acid using tetrakis(triphenylphosphine)palladium(0) as a catalyst and aqueous sodium carbonate as a base, achieving 80% yield. Subsequent reduction with sodium borohydride (95% yield) and chlorination with thionyl chloride (99% yield) yield the final product . Purity is validated using melting point analysis (SMP10 apparatus), ¹H/¹³C NMR (Bruker 400 MHz), and IR spectroscopy (Shimadzu IR Tracer-100) .

Q. Which spectroscopic methods are critical for characterizing 2-(2-Bromophenyl)-4-(chloromethyl)-1,3-oxazole?

Key techniques include:

- ¹H/¹³C NMR : For confirming the aromatic proton environment and substituent positions (e.g., bromophenyl and chloromethyl groups) .

- IR spectroscopy : To identify functional groups like C-Cl (600–800 cm⁻¹) and C=N (1600–1680 cm⁻¹) .

- Mass spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis .

Advanced Research Questions

Q. How do substituent electronic effects influence the cyclization efficiency of precursors to oxazole derivatives?

Cyclization yields vary significantly with substituents. For example, 4-nitrobenzamido-acetophenone yields trace oxazole due to the strong electron-withdrawing nitro group destabilizing the transition state. In contrast, bromophenyl derivatives achieve ~62% yield, as bromine’s moderate electron-withdrawing effect allows smoother cyclization. Optimization strategies include adjusting Lewis acid catalysts (e.g., ZnCl₂) or reaction temperature .

Q. What role does 2-(2-Bromophenyl)-4-(chloromethyl)-1,3-oxazole play in synthesizing antihypertensive drugs like Telmisartan?

This compound is a key intermediate in Telmisartan synthesis. The chloromethyl group undergoes nucleophilic substitution with biphenyl moieties, while the bromophenyl group facilitates Suzuki coupling to introduce aldehyde functionalities. The oxazole ring stabilizes the intermediate during borohydride reduction, ensuring high regioselectivity .

Q. How can contradictory data in antimicrobial activity studies of oxazole derivatives be resolved?

Discrepancies in bioactivity data (e.g., varying MIC values) may arise from differences in bacterial strains, assay conditions (e.g., agar concentration in gel diffusion), or compound solubility. Methodological standardization, such as using broth microdilution for MIC determination and controlling solvent polarity (e.g., DMSO concentration ≤1%), improves reproducibility .

Q. What strategies optimize the sodium borohydride reduction step to achieve >95% yield in oxazole synthesis?

Key factors include:

- Temperature control : Maintaining 0–5°C to minimize over-reduction.

- Solvent selection : Using methanol or ethanol for better substrate solubility.

- Stoichiometry : A 1.2:1 molar ratio of NaBH₄ to aldehyde ensures complete conversion without excess reagent side reactions .

Methodological Considerations

Q. How does the chloromethyl group in 2-(2-Bromophenyl)-4-(chloromethyl)-1,3-oxazole enhance its utility in medicinal chemistry?

The chloromethyl group acts as a versatile handle for:

- Nucleophilic substitution : Reacting with amines or thiols to generate prodrugs or targeted delivery systems.

- Cross-coupling reactions : Participating in Buchwald-Hartwig amination for heterocycle diversification. Stability studies (e.g., TGA/DSC) confirm its resilience under physiological conditions, making it suitable for in vivo applications .

Q. What computational tools are used to predict the reactivity of oxazole derivatives in catalytic systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for Suzuki coupling and chlorination steps. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets like bacterial DNA gyrase, guiding structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.